molecular formula C29H38ClNO5 B1354061 Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester CAS No. 33942-96-0

Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester

Cat. No. B1354061
CAS RN: 33942-96-0
M. Wt: 516.1 g/mol
InChI Key: AOMUALOCHQKUCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoic acid derivative would contribute to the aromaticity of the compound, while the amide and ester linkages would introduce polar characteristics .


Chemical Reactions Analysis

The compound, being an ester and an amide, could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol or amine . The aromatic ring could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ester and amide groups would likely make it polar, and it may have a relatively high boiling point due to the potential for hydrogen bonding .

Scientific Research Applications

Applications in Materials Science

  • Supramolecular and Macromolecular Columns : Research by Percec et al. (1998) on monodendrons, including benzoic acid derivatives, has led to the synthesis of supramolecular columns exhibiting liquid crystalline phases. These columns are tailored by varying aliphatic, aromatic, and other fragments to control their diameter, stability, and internal structure, demonstrating the potential of benzoic acid derivatives in materials science and nanotechnology Percec, V., Schlueter, D., Ungar, G., Cheng, S. Z. D., & Zhang, A. (1998).

Contributions to Organic Synthesis

  • Cyclopolymerization Catalysts : Mayershofer et al. (2006) utilized benzoic acid esters in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization of diynes, providing pathways to complex polymers. This research underscores the role of benzoic acid derivatives in developing new polymeric materials Mayershofer, M. G., Nuyken, O., & Buchmeiser, M. (2006).

Medicinal Chemistry Insights

  • Synthesis and Antibacterial Activity : Schiff bases derived from 4-aminobenzoic acid, as studied by Parekh et al. (2005), have shown potential antibacterial properties against medically important bacterial strains. This indicates the utility of benzoic acid derivatives in developing new antibacterial agents Parekh, J., Inamdhar, P., Nair, R., Baluja, S., & Chanda, S. (2005).

Pharmacokinetics and Drug Development

  • Pharmacokinetics Study : The pharmacokinetics of benzoic acid derivatives, specifically focusing on their distribution, metabolism, and bioavailability, have been explored to understand their potential as therapeutic agents. For instance, a study on a different benzoic acid derivative in rats after intravenous and oral administrations highlighted the compound's rapid plasma distribution and significant bioavailability Xu, H., Ying, Z., Wang, L., Zhang, W., Ying, X., & Yang, G. (2020).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of benzoic acid derivatives is a rich field with many potential applications in pharmaceuticals and materials science. Future research could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

dodecyl 4-chloro-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38ClNO5/c1-3-4-5-6-7-8-9-10-11-12-19-36-29(34)23-15-18-25(30)26(20-23)31-28(33)21-27(32)22-13-16-24(35-2)17-14-22/h13-18,20H,3-12,19,21H2,1-2H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMUALOCHQKUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074033
Record name Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester

CAS RN

33942-96-0
Record name Benzoic acid, 4-chloro-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)-, dodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033942960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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